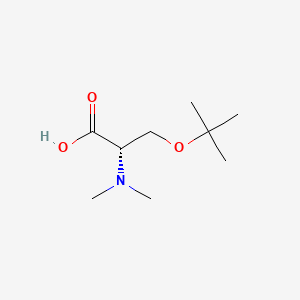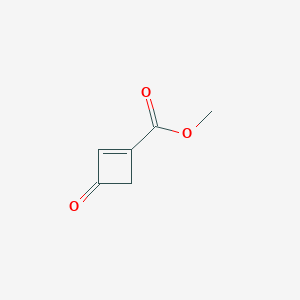
Ethyl 4-amino-4-(4-bromophenyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-amino-4-(4-bromophenyl)butanoate is an organic compound with the molecular formula C12H16BrNO2 It is a derivative of butanoic acid, featuring an ethyl ester group, an amino group, and a bromophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-4-(4-bromophenyl)butanoate typically involves the reaction of 4-bromoacetophenone with ethyl acetoacetate in the presence of a base, followed by reduction and amination steps. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-amino-4-(4-bromophenyl)butanoate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Halogen exchange or nucleophilic substitution
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI) in acetone for halogen exchange
Major Products
Oxidation: 4-amino-4-(4-bromophenyl)butanoic acid
Reduction: 4-amino-4-(4-bromophenyl)butanol
Substitution: Ethyl 4-amino-4-(4-iodophenyl)butanoate
Wissenschaftliche Forschungsanwendungen
Ethyl 4-amino-4-(4-bromophenyl)butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Studied for its potential effects on cellular processes and signaling pathways
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of Ethyl 4-amino-4-(4-bromophenyl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-amino-4-(4-bromophenyl)butanoate can be compared with similar compounds such as:
Ethyl 4-amino-4-phenylbutanoate: Lacks the bromine atom, resulting in different reactivity and biological activity
Ethyl 4-amino-4-(4-chlorophenyl)butanoate: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications
Ethyl 4-amino-4-(4-fluorophenyl)butanoate: Features a fluorine atom, which can significantly alter its pharmacokinetic and pharmacodynamic profiles
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
IUPAC Name |
ethyl 4-amino-4-(4-bromophenyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWJZGKIFQTYSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C1=CC=C(C=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13518159.png)
![1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methanaminehydrochloride](/img/structure/B13518161.png)
![methyl5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylatedihydrochloride](/img/structure/B13518169.png)



![1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine](/img/structure/B13518229.png)
![3-[(3-Bromophenyl)methylidene]azetidine hydrochloride](/img/structure/B13518230.png)


![Methyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13518234.png)

aminehydrochloride](/img/structure/B13518243.png)
